molecular formula C15H17NO B1265971 1-(4-Phenylmethoxyphenyl)ethanamine CAS No. 65746-45-4

1-(4-Phenylmethoxyphenyl)ethanamine

Cat. No. B1265971
CAS RN: 65746-45-4
M. Wt: 227.3 g/mol
InChI Key: QMDCQFSPDUEVRF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 1-(4-Phenylmethoxyphenyl)ethanamine often involves complex reactions such as aldol condensation, etherification, and esterification processes. For example, chalcones possessing N-substituted ethanamine tails were synthesized through aldol condensation reactions of ethanones with different aldehydes, preceded by reactions of chloro N-substituted ethanamine hydrochloride with hydroxy acetophenone (Zaidi et al., 2015). Such methods demonstrate the complex chemical maneuvers required to produce derivatives of this compound.

Molecular Structure Analysis

The molecular structure of derivatives of 1-(4-Phenylmethoxyphenyl)ethanamine and related compounds has been elucidated using various spectral and X-ray diffraction studies. These studies provide detailed insights into the atomic arrangement and bonding within these molecules, essential for understanding their chemical behavior and potential applications (Zaidi et al., 2015).

Chemical Reactions and Properties

The chemical reactivity of 1-(4-Phenylmethoxyphenyl)ethanamine derivatives involves interactions that lead to the formation of new bonds and compounds. For instance, copper-catalyzed cross-coupling reactions have been employed to form C-N, C-S, and C-O bonds, demonstrating the versatility of these compounds in synthesizing a wide range of chemical products (Chen & Chen, 2006).

Scientific Research Applications

Synthesis Applications

  • Apremilast Synthesis
  • Chalcones Bearing N-Substituted Ethanamine Tail

    Chalcones with N-substituted ethanamine, synthesized from 1-(4-(2-substituted ethoxy)phenyl)ethanones, showed antiamoebic activity and were less toxic, indicating potential therapeutic applications (Zaidi et al., 2015).

  • Characterization of Chiral Tripodal Ligands

    Synthesis of ligands like N,N-bis[(2-pyridyl)methyl]-1-(2-pyridyl)ethanamine, related to 1-(4-Phenylmethoxyphenyl)ethanamine, led to chiral complexes with potential applications in coordination chemistry and catalysis (Canary et al., 1998).

  • Palladium(II) Complexes and Catalysis

    Chiral (imino)pyridine/phosphine palladium(II) complexes, synthesized using 1-phenyl-N-(1-(pyridin-2-yl)ethylidene)ethanamine, showed potential as catalysts in methoxycarbonylation of styrene (Ngcobo et al., 2021).

  • Synthesis of Polyetherimides

    A phosphinated dietheramine, structurally related to 1-(4-Phenylmethoxyphenyl)ethanamine, was used in the economic preparation of soluble polyetherimides, highlighting applications in material science (Lin, Chang, & Cheng, 2011).

  • Block Copolymer Synthesis

    Functional alkoxyamines like 1-[4-(4-lithiobutoxy)phenyl]-1-(2,2,6,6-tetramethylpiperidinyl-N-oxyl)ethane, similar in structure to 1-(4-Phenylmethoxyphenyl)ethanamine, were used to prepare well-defined block copolymers, indicating its role in advanced polymer chemistry (Miura, Sakai, & Taniguchi, 2003).

Pharmacological Applications

  • Antiestrogen Binding Site Studies: N,N-diethyl-2-[(4-phenylmethyl)-phenoxy]-ethanamine X HCl (DPPE), structurally similar to 1-(4-Phenylmethoxyphenyl)ethanamine, was investigated for its affinity to the antiestrogen binding site, suggesting a potential role in breast cancer research (Brandes, Macdonald, & Bogdanovic, 1985).

properties

IUPAC Name

1-(4-phenylmethoxyphenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO/c1-12(16)14-7-9-15(10-8-14)17-11-13-5-3-2-4-6-13/h2-10,12H,11,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMDCQFSPDUEVRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)OCC2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10276633
Record name 1-(4-phenylmethoxyphenyl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10276633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Phenylmethoxyphenyl)ethanamine

CAS RN

65746-45-4
Record name 1-(4-phenylmethoxyphenyl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10276633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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